molecular formula C63H92O6 B8209447 1,2,3-Trieicosapentaenoyl glycerol

1,2,3-Trieicosapentaenoyl glycerol

Cat. No.: B8209447
M. Wt: 945.4 g/mol
InChI Key: WEQXHUQFJCTANW-OUOLHYOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Trieicosapentaenoyl glycerol is a high-purity triacylglycerol in which all three acyl chains are composed of eicosapentaenoic acid (EPA), an essential omega-3 fatty acid . This compound serves as a critical tool for researching the mechanisms of action of EPA, distinct from its more common ethyl ester forms. When administered intravenously in emulsion form, it has been shown to serve as a precursor for the in vivo formation of prostaglandin I3 (PGI3) and thromboxane A3 (TXA3) in humans, eicosanoids that are part of EPA's cardioprotective profile . Studies indicate it can lower leukotriene B4 production, reduce platelet aggregation, and suppress natural killer cell activity in model systems . A key mechanism of interest is its role in lipid metabolism; EPA is known to inhibit the enzyme acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), which is central to triacylglycerol synthesis in the liver, thereby reducing hepatic secretion of triacylglycerols . Comparative research on the oral administration of different EPA-containing lipids in animal models has shown that the triacylglycerol form is efficient at increasing EPA levels in plasma phospholipids and cholesteryl esters . Researchers utilize this compound to explore the anti-inflammatory, antioxidant, and potential membrane-stabilizing effects of EPA in cardiovascular biology, immunology, and lipid biochemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-bis[[(2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoyl]oxy]propyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h28-57,60H,4-27,58-59H2,1-3H3/b31-28+,32-29+,33-30+,37-34+,38-35+,39-36+,43-40+,44-41+,45-42+,49-46+,50-47+,51-48+,55-52+,56-53+,57-54+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQXHUQFJCTANW-OUOLHYOLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC(COC(=O)C=CC=CC=CC=CC=CCCCCCCCCC)OC(=O)C=CC=CC=CC=CC=CCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)OCC(OC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC)COC(=O)/C=C/C=C/C=C/C=C/C=C/CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H92O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Strategies for 1,2,3 Trieicosapentaenoyl Glycerol

Chemical Synthesis Approaches for Defined Triacylglycerol Structures

The complete chemical synthesis of a symmetrical triacylglycerol like 1,2,3-trieicosapentaenoyl glycerol (B35011) requires a strategic approach to ensure the esterification of EPA at each of the sn-1, sn-2, and sn-3 positions of the glycerol backbone. A common strategy involves the acylation of glycerol with an activated form of eicosapentaenoic acid.

One established method for the synthesis of symmetrical triacylglycerols involves the direct acylation of glycerol. This can be achieved by reacting glycerol with an excess of eicosapentaenoic acid chloride or eicosapentaenoic acid anhydride (B1165640) in the presence of a suitable catalyst or base to drive the reaction to completion. However, this direct approach can sometimes lead to a mixture of mono-, di-, and tri-substituted glycerols, necessitating purification steps to isolate the desired 1,2,3-trieicosapentaenoyl glycerol.

A more controlled chemical synthesis route utilizes protecting groups to selectively functionalize the glycerol backbone. For instance, the hydroxyl groups at the sn-1 and sn-3 positions of glycerol can be protected, leaving the sn-2 hydroxyl group available for esterification with EPA. Subsequent deprotection of the sn-1 and sn-3 positions, followed by esterification with EPA, can yield the desired symmetrical triacylglycerol. wikipedia.orglibretexts.org The choice of protecting group is critical and must be stable to the reaction conditions of the initial esterification and readily removable without affecting the polyunsaturated fatty acid chains.

Another approach involves starting with a pre-formed diacylglycerol and acylating the remaining free hydroxyl group. For the synthesis of symmetrical triacylglycerols, a 1,3-diacylglycerol can be esterified at the sn-2 position. nih.gov Conversely, a 1,2-diacylglycerol can be acylated at the sn-3 position. The synthesis of the starting diacylglycerol can be achieved through enzymatic or chemical methods.

Enzymatic Synthesis and Biocatalysis for Regio- and Stereoselective Production

Enzymatic methods, particularly those employing lipases, offer a powerful alternative to purely chemical synthesis, providing high regio- and stereoselectivity under mild reaction conditions that are crucial for preserving the integrity of the labile polyunsaturated fatty acids.

Lipase-Catalyzed Esterification and Interesterification

Lipases are widely used to catalyze the esterification of glycerol with fatty acids. nih.govlibretexts.org For the synthesis of this compound, glycerol can be directly esterified with eicosapentaenoic acid in a solvent-free system or in an organic solvent. dss.go.th The choice of lipase (B570770) is critical, as some lipases exhibit a high degree of selectivity for the sn-1 and sn-3 positions, while others are non-specific and can acylate all three positions. To produce a symmetrical triacylglycerol, a non-specific lipase or a combination of lipases may be employed.

Interesterification, another lipase-catalyzed reaction, involves the exchange of acyl groups between a triacylglycerol and a free fatty acid or another ester. To synthesize this compound, a starting triacylglycerol with less valuable fatty acids could be interesterified with an excess of eicosapentaenoic acid or its simple ester, catalyzed by a suitable lipase. nih.gov This process can be driven to completion by removing the by-products.

A novel two-step enzymatic method has been described for the synthesis of symmetrical triacylglycerols. nih.gov This involves the initial synthesis of 2-monoacylglycerols (2-MAGs) followed by enzymatic transesterification with a fatty acid vinyl ester. nih.gov This irreversible reaction, conducted at low temperatures, effectively suppresses acyl migration and leads to high yields of the desired symmetrical triacylglycerol. nih.gov

Optimization of Reaction Parameters for Yield and Specificity

The efficiency and selectivity of lipase-catalyzed synthesis are highly dependent on various reaction parameters. Optimization of these parameters is crucial for maximizing the yield of this compound. Key parameters that are often optimized include:

Enzyme Source and Concentration: Different lipases exhibit varying activities and selectivities. The optimal enzyme and its concentration need to be determined empirically. For instance, lipases from Candida antarctica (Novozym 435) and Rhizomucor miehei are commonly used. dss.go.thresearchgate.net

Temperature: Higher temperatures can increase reaction rates but may also lead to enzyme denaturation and increased side reactions like acyl migration. For polyunsaturated fatty acids like EPA, lower temperatures are generally preferred to minimize oxidation.

Substrate Molar Ratio: The molar ratio of glycerol to eicosapentaenoic acid can significantly influence the product distribution (mono-, di-, and triglycerides). researchgate.net An excess of the fatty acid is often used to drive the reaction towards the formation of the triacylglycerol.

Water Content/Activity: Water is a product of esterification and its presence can shift the equilibrium back towards hydrolysis. Removal of water, for example by using a vacuum or molecular sieves, is a common strategy to enhance the yield of triacylglycerol. dss.go.thnih.gov

Solvent System: While solvent-free systems are often preferred for their environmental benefits, the use of an appropriate organic solvent can improve substrate solubility and reduce mass transfer limitations. researchgate.net

ParameterOptimized ConditionOutcomeReference
Enzyme Novozym 435 (Candida antarctica lipase)High triglyceride yield dss.go.th
Temperature 50°COptimal for triglyceride synthesis from PUFA dss.go.th
Glycerol/PUFA Molar Ratio 1.2:3Favored triglyceride formation dss.go.th
Water Removal Addition of molecular sieves93.5% triglyceride yield dss.go.th
Agitation Rate 200 rpmSufficient mixing dss.go.th

Strategies for Derivatization and Analog Generation for Research Probes

To study the metabolic fate, cellular uptake, and biological activities of this compound, the synthesis of derivatized analogs that can be used as research probes is essential. These probes often incorporate reporter groups such as fluorescent tags or isotopic labels.

Fluorescently Labeled Analogs: A common strategy for creating fluorescent probes is to synthesize a triacylglycerol that contains a fluorescent fatty acid analog. This can be achieved by first synthesizing a fatty acid with a fluorescent moiety, such as fluorescein, and then incorporating it into the glycerol backbone using the chemical or enzymatic methods described above. nih.gov A modular approach, where a triacylglycerol precursor with a reactive handle (e.g., an azide (B81097) group) is synthesized and then coupled to a fluorescent reporter via "click chemistry," offers a versatile route to a variety of fluorescent probes. nih.gov

Isotopically Labeled Analogs: The synthesis of isotopically labeled this compound, for example with ¹³C or ²H (deuterium), is invaluable for metabolic tracing studies using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org The synthesis typically involves starting with an isotopically labeled precursor of eicosapentaenoic acid or glycerol. For instance, isotopically labeled fatty acids can be synthesized and then esterified to a glycerol backbone. nih.gov Alternatively, stable isotope-labeled fatty acids can be introduced into cells, which then incorporate them into triglycerides, allowing for the analysis of newly synthesized labeled triglycerides. google.com

Derivatization for Analysis: For analytical purposes, particularly for mass spectrometry, intact triacylglycerols can be derivatized to enhance ionization efficiency and provide more structural information upon fragmentation. nih.govcreative-proteomics.com One method involves the Paternò-Büchi reaction, where a carbonyl group is reacted with the double bonds of the unsaturated fatty acids to form oxetane (B1205548) rings. nih.gov Fragmentation of these derivatized triacylglycerols in the mass spectrometer can reveal the positions of the double bonds within the fatty acid chains. nih.gov

Derivatization StrategyPurposeAnalytical TechniqueReference
Fluorescent Labeling Visualization of cellular uptake and distributionFluorescence Microscopy nih.gov
Isotopic Labeling (¹³C, ²H) Metabolic tracing and quantificationMass Spectrometry, NMR nih.govgoogle.com
Paternò-Büchi Reaction Determination of double bond positionMass Spectrometry nih.gov

Advanced Analytical and Characterization Techniques for 1,2,3 Trieicosapentaenoyl Glycerol

Chromatographic Separation Methodologies for Triacylglycerol Molecular Species

The analysis of triacylglycerol (TAG) molecular species, such as 1,2,3-trieicosapentaenoyl glycerol (B35011), presents a significant analytical challenge due to the complexity and diversity of these molecules in natural and modified samples. Chromatographic techniques are fundamental for the separation and quantification of individual TAGs. The primary methods employed for this purpose include high-performance liquid chromatography (HPLC), gas chromatography (GC), supercritical fluid chromatography (SFC), and thin-layer chromatography (TLC). aocs.orgtandfonline.com The choice of method depends on the specific analytical goal, whether it is separation by chain length, degree of unsaturation, or positional isomers. aocs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of TAGs, offering versatility through various separation modes. aocs.org It allows for the separation of complex mixtures of triglycerides with high resolution and is particularly advantageous as it avoids the high temperatures that can cause degradation of unsaturated fatty acids, a key feature of 1,2,3-trieicosapentaenoyl glycerol. researchgate.net HPLC can be adapted for both analytical and preparative scale separations. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful method for separating triacylglycerol molecular species based on their partition number (PN), which is related to the total number of carbon atoms and the number of double bonds in the fatty acyl chains. tandfonline.comaocs.org The retention time in RP-HPLC is influenced by the total number of carbons in the fatty acid moieties, with each double bond effectively shortening the chain length. aocs.org This technique is capable of separating complex mixtures, such as those found in cheese fat, resolving numerous peaks with a wide range of PN values. dss.go.th

The separation is achieved using a non-polar stationary phase (like octadecylsilane, ODS) and a polar mobile phase. aocs.orgdss.go.th The mobile phase typically consists of solvent mixtures like acetonitrile (B52724) with modifiers such as acetone (B3395972), propionitrile (B127096), or dichloromethane. aocs.orgnih.gov The choice of injection solvent is critical; for instance, hexane (B92381) should be avoided as it can cause peak broadening. aocs.org Detection is commonly performed using an evaporative light-scattering detector (ELSD) or mass spectrometry (MS), with the latter providing invaluable identification of molecular species. aocs.orgnih.gov For accurate quantification, especially with MS detection, careful calibration is necessary as the ion response can vary with molecular weight and degree of unsaturation. nih.govcapes.gov.br

Table 1: Typical RP-HPLC Parameters for Triacylglycerol Analysis

Parameter Description Reference
Stationary Phase Octadecylsilane (ODS, C18) is most common. Using two or three columns in series can enhance separation of complex mixtures. aocs.orgdss.go.th
Mobile Phase Gradients of solvents like acetone or propionitrile in acetonitrile are frequently used. Dichloromethane-acetonitrile mixtures are also effective. aocs.orgnih.gov
Detector Evaporative Light-Scattering Detector (ELSD) for semi-quantitative analysis; Mass Spectrometry (MS) for identification and quantification. aocs.orgdss.go.th
Temperature Column temperature is a factor that can be optimized to improve selectivity. dss.go.th

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) separates triacylglycerols based on the degree of unsaturation. aocs.orgmdpi.com The separation mechanism involves the formation of weak, reversible charge-transfer complexes between the silver ions on the stationary phase and the double bonds of the unsaturated fatty acyl chains. mdpi.com The retention increases with the number of double bonds. mdpi.com This makes Ag-HPLC particularly useful for separating TAGs like this compound, which is highly unsaturated.

This technique can separate TAGs that might co-elute in RP-HPLC. For instance, it can distinguish between TAGs containing different isomers of linolenic acid (α-linolenic acid and γ-linolenic acid). nih.gov The stability of the silver ion complexes, and thus the elution order, is affected by the type and position of the unsaturated fatty acids. mdpi.comnih.gov The mobile phase is typically non-polar, such as hexane containing a small amount of a more polar solvent like acetonitrile to modulate retention. nih.gov Column temperature can have an unexpected effect in Ag-HPLC; for some solvent systems, increasing the temperature can lead to longer retention times for unsaturated compounds. nih.gov Combining Ag-HPLC with mass spectrometry (APCI-MS) is a powerful tool for the structural elucidation of TAGs in complex samples like seed oils. nih.gov

Table 2: Ag-HPLC Conditions for Triacylglycerol Separation

Parameter Description Reference
Stationary Phase Silica-based columns with bonded silver ions. nih.gov
Mobile Phase Isocratic systems of acetonitrile in hexane are commonly used. nih.gov
Detector Mass Spectrometry (e.g., APCI-MS) for online identification of eluted species. nih.gov
Temperature Can be controlled to influence retention, with higher temperatures sometimes increasing retention of unsaturated TAGs. nih.gov

Gas Chromatography (GC)

High-temperature gas chromatography (HT-GC) is a valuable technique for the analysis of triacylglycerol molecular species, separating them primarily by their molecular weight or carbon number. aocs.orgnih.gov For this method to be effective, the TAGs must be volatilized at high temperatures, which requires specialized injection techniques and thermally stable capillary columns. aocs.orgtaylorfrancis.com The use of phenyl methyl silicone coated capillary columns, which can withstand temperatures over 350°C, has enabled excellent resolution of complex TAG mixtures. taylorfrancis.com

A significant advantage of GC is its high resolution. aocs.org However, quantification can be challenging and requires careful calibration and checking of response factors, especially when using a flame-ionization detector (FID). aocs.org The injection method is critical to avoid discrimination against higher molecular weight TAGs. aocs.org HT-GC can be used to determine the TAG profile in various samples, including vegetable oils and dairy products. nih.gov When coupled with mass spectrometry, GC-MS can provide detailed structural information. nih.gov

Table 3: Key Aspects of HT-GC for Triacylglycerol Analysis

Aspect Description Reference
Columns High-temperature stable capillary columns, often coated with phenyl methyl silicone phases. taylorfrancis.com
Injection Cold on-column or programmed-temperature injection systems are used to prevent sample discrimination and degradation. aocs.orgtaylorfrancis.com
Detector Flame-Ionization Detector (FID) is common, but requires careful calibration for accurate quantification. Mass Spectrometry (MS) provides structural data. aocs.orgnih.gov
Temperature Columns can be heated to over 350°C to elute high molecular weight TAGs. taylorfrancis.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an alternative technique for TAG analysis that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.comyoutube.com SFC offers the advantage of operating at much lower temperatures than GC, which is beneficial for analyzing thermally sensitive compounds like polyunsaturated triacylglycerols. aocs.orggimitec.com The separation in SFC can be similar to normal-phase LC, and by adding a modifier solvent (like acetonitrile) to the mobile phase, the retention and selectivity can be adjusted. shimadzu.com

SFC can provide superior performance compared to HPLC in some cases, with the potential for shorter analysis times and reduced consumption of organic solvents. shimadzu.comyoutube.com The technique can be used with different stationary phases to achieve different separation mechanisms. For example, an octadecyl silica (B1680970) (ODS) column provides a reversed-phase type separation based on carbon number and degree of unsaturation, while a silver-loaded column separates TAGs based on their degree of unsaturation. gimitec.com SFC can be coupled with various detectors, including FID and MS, for quantification and identification. nih.govnih.gov

Table 4: SFC Parameters for Triacylglycerol Separation

Parameter Description Reference
Mobile Phase Supercritical carbon dioxide, often with an organic modifier like acetonitrile. shimadzu.com
Stationary Phase Can be similar to HPLC, including C18 for reversed-phase type separations or silver-ion columns for separation by unsaturation. gimitec.com
Detector Evaporative Light-Scattering Detector (ELSD), Flame Ionization Detector (FID), or Mass Spectrometry (MS). gimitec.comnih.gov
Temperature & Pressure Column temperature and back pressure are managed to control the properties of the supercritical fluid and achieve separation. shimadzu.com

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a classic and cost-effective method used for the separation of lipid classes. aocs.org In the context of triacylglycerols, TLC is particularly useful for preparative isolation of TAG fractions from other lipids like cholesterol esters, free fatty acids, and phospholipids (B1166683). aocs.org This is typically achieved using adsorption chromatography on silica gel plates with a non-polar mobile phase. aocs.org

For separating triacylglycerol species, silver ion TLC (Ag-TLC) and reversed-phase TLC (RP-TLC) can be employed. tandfonline.com Ag-TLC separates TAGs based on their degree of unsaturation. researchgate.net RP-TLC on silanized silica gel separates TAGs according to their partition number, similar to RP-HPLC. tandfonline.comaocs.org While historically a qualitative or semi-quantitative technique, modern TLC with densitometry allows for accurate quantification. researchgate.nettandfonline.com For instance, a method involving bromination of the double bonds prior to charring can improve the accuracy of densitometric quantification. researchgate.net TLC is also valuable for rapid screening and as a preliminary step before analysis by other, more sophisticated techniques. nih.gov

Table 5: Applications of TLC in Triacylglycerol Analysis

TLC Mode Application Principle of Separation Reference
Adsorption TLC Separation of total triacylglycerols from other lipid classes. Polarity. aocs.org
Silver Ion TLC Separation of triacylglycerols into fractions based on the number of double bonds. Complexation of double bonds with silver ions. tandfonline.comresearchgate.net
Reversed-Phase TLC Separation of triacylglycerol molecular species. Partitioning between a non-polar stationary phase and a polar mobile phase (based on Partition Number). tandfonline.comaocs.org

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry stands as a cornerstone technology for the detailed analysis of complex lipids like this compound due to its high sensitivity, specificity, and resolution. nih.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of large, non-volatile molecules such as triacylglycerols. researchgate.net For neutral molecules like TAGs, ESI often requires the formation of adducts with ions such as ammonium (B1175870) ([M+NH₄]⁺) or alkali metals like lithium ([M+Li]⁺) to facilitate ionization. acs.orgresearchgate.net

When analyzing this compound, ESI-MS would generate a precursor ion corresponding to the adducted molecule. Subsequent fragmentation of this precursor ion in the gas phase provides a wealth of structural information. The collision-induced dissociation (CID) of [M+NH₄]⁺ adducts typically results in the neutral loss of ammonia (B1221849) and one of the fatty acyl chains as a carboxylic acid, yielding a diacylglycerol-like fragment ion. acs.orgresearchgate.net This initial fragmentation confirms the fatty acid constituents of the TAG.

The use of lithium adducts in ESI-MS/MS has been shown to be particularly informative. nih.gov The tandem mass spectra of lithiated TAGs produce characteristic fragment ions, including [M + Li – (RCO₂H)]⁺ and [M + Li – (RCO₂Li)]⁺, which allow for the assignment of the mass of each fatty acid substituent. nih.gov

Determining the specific position of each fatty acyl chain on the glycerol backbone (sn-1, sn-2, or sn-3) is a significant analytical challenge. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. The relative abundances of fragment ions generated during MS/MS can reveal the positional distribution of the fatty acids. nih.gov

A key feature in the MS/MS spectra of lithiated TAGs is the ion resulting from the combined loss of two adjacent fatty acid residues, one as a free fatty acid and the other as an α,β-unsaturated fatty acid. nih.gov This type of fragmentation always involves the sn-2 substituent, providing a reliable method for its identification. nih.gov Conversely, fragment ions that would indicate a combined loss of the sn-1 and sn-3 substituents without the loss of the sn-2 substituent are not observed. nih.gov

Further fragmentation of the diacylglycerol-like ions (MS³) can provide even more detailed structural information, leading to unambiguous TAG molecular assignments. acs.orgresearchgate.net For instance, the fragmentation of these diacyl product ions can generate acylium ions (RCO⁺), which further confirms the identity of the fatty acyl chains. nih.gov

Table 1: Key Fragment Ions in ESI-MS/MS of a Generic Triacylglycerol (TAG)

Precursor IonFragment IonStructural Information Provided
[M+NH₄]⁺[M+NH₄ - NH₃ - RCOOH]⁺Identifies a fatty acyl chain (RCOOH) present in the TAG
[M+Li]⁺[M+Li - RCOOH]⁺Identifies a fatty acyl chain (RCOOH) present in the TAG
[M+Li]⁺[M+Li - RCOOLi]⁺Identifies a fatty acyl chain (RCOOLi) present in the TAG
[M+Li]⁺Ion from loss of sn-2 and an adjacent fatty acidIdentifies the fatty acid at the sn-2 position
Diacylglycerol fragmentRCO⁺Confirms the identity of the fatty acyl chain

This table provides a generalized overview of fragmentation patterns. The exact masses and relative intensities will be specific to the analyzed TAG.

High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) mass analyzers, is crucial for the accurate identification of TAGs in complex mixtures. nih.gov The high mass accuracy of these instruments (typically <5 ppm error) allows for the determination of the elemental composition of the detected ions, which is essential for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). acs.org

In the context of this compound, HRMS can differentiate it from other TAGs that may have a similar mass but a different combination of fatty acids. This is particularly important in lipidomics studies where hundreds of different lipid species can be present in a single sample. nih.govacs.org

To handle the complexity of biological and food-derived lipid extracts, mass spectrometry is often coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common approach for TAG profiling. nih.gov Reversed-phase liquid chromatography, using columns like C18 or C30, separates TAGs based on their hydrophobicity, which is related to the total number of carbons and double bonds in their fatty acyl chains. nih.govresearchgate.net The eluting compounds are then introduced into the mass spectrometer for identification and quantification. nih.gov LC-MS methods have been successfully used for the comprehensive analysis of various lipid classes, including TAGs. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While direct analysis of intact TAGs by GC-MS can be challenging due to their high boiling points, it is a standard method for fatty acid analysis. shimadzu.comresearchgate.net For this, the TAGs are first transesterified to their more volatile fatty acid methyl esters (FAMEs). researchgate.net High-temperature GC (HT-GC) with polarizable stationary phases can, however, be used for the analysis of intact TAGs, offering enhanced resolution of different molecular species. nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov It offers several advantages for lipid analysis, including high separation efficiency, short analysis times, and compatibility with MS. nih.govoup.com SFC is particularly well-suited for separating nonpolar compounds like TAGs and can even resolve positional isomers. nih.govyoutube.com The use of chiral columns in SFC-MS can enable the separation of enantiomeric diacylglycerol and monoacylglycerol isomers, which is valuable for studying lipase (B570770) selectivity in TAG hydrolysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

While MS provides detailed information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that offers unique insights into the stereochemical and positional arrangement of fatty acids on the glycerol backbone.

¹³C-NMR spectroscopy is particularly useful for determining the regiospecific distribution of fatty acids in TAGs. canada.ca The chemical shifts of the carbonyl carbons of the ester groups are sensitive to their position on the glycerol backbone. mdpi.com Specifically, the signals for the carbonyl carbons at the sn-1 and sn-3 positions are distinct from the signal for the carbonyl carbon at the sn-2 position. canada.caresearchgate.net

In a study on fish oil TAGs, it was established that the carbonyl carbons of eicosapentaenoic acid (EPA) at the sn-1,3 positions have different chemical shifts compared to the sn-2 position. canada.ca By integrating the peak areas of these distinct carbonyl signals, the relative distribution of EPA between the sn-1,3 and sn-2 positions can be quantified. For this compound, where all three fatty acids are EPA, this technique would confirm the homogeneity of the fatty acid composition and could potentially reveal subtle differences in the magnetic environment of the carbonyl groups.

The olefinic carbon signals in the ¹³C-NMR spectrum also provide valuable information about the double bond positions within the fatty acyl chains. mdpi.com

Table 2: Illustrative ¹³C-NMR Chemical Shifts for Positional Analysis of Fatty Acids in Triacylglycerols

CarbonPositionTypical Chemical Shift Range (ppm)
Carbonylsn-1,3~172.9 - 173.3
Carbonylsn-2~172.5 - 172.8
Glycerol CH₂sn-1,3~62.0 - 62.5
Glycerol CHsn-2~68.8 - 69.2

Note: The exact chemical shifts can vary depending on the specific fatty acid composition and the solvent used. The values presented are for illustrative purposes based on published data for various TAGs. researchgate.netuc.pt

The combination of advanced mass spectrometry and high-resolution NMR techniques provides a comprehensive toolkit for the detailed characterization of this compound, enabling its unambiguous identification, structural elucidation, and the determination of the precise arrangement of its fatty acid constituents.

Enzymatic Hydrolysis for Regiospecific Analysis of Acyl Chains (e.g., Pancreatic Lipase)

Regiospecific analysis is a critical technique for elucidating the structure of triacylglycerols (TAGs), such as this compound, by determining the specific positions of fatty acyl chains on the glycerol backbone. The positional distribution of fatty acids (sn-1, sn-2, or sn-3) is a key determinant of the physical, metabolic, and nutritional properties of a lipid. dss.go.th Enzymatic hydrolysis using regioselective lipases is a cornerstone method for this type of structural analysis. aocs.org

Among the various enzymes used, pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is the most widely employed tool for determining the fatty acid composition at the sn-2 position. aocs.orgebi.ac.uk This enzyme exhibits marked regioselectivity, preferentially catalyzing the hydrolysis of ester bonds at the primary positions (sn-1 and sn-3) of a triacylglycerol. dss.go.thnih.gov The reaction yields free fatty acids from the sn-1 and sn-3 positions and an intact 2-monoacyl-sn-glycerol (2-MAG). aocs.org The stability and well-characterized specificity of porcine pancreatic lipase make it a reliable reagent for this analytical procedure. aocs.orgnih.gov

The analytical process begins with the incubation of the triacylglycerol substrate with pancreatic lipase under carefully controlled conditions. A typical procedure involves dissolving the TAG in a buffered solution, commonly Tris-HCl at a pH of approximately 7.8-8.0, which is optimal for the enzyme's activity. aocs.orgnih.gov The reaction mixture also includes essential components such as bile salts, which act as emulsifying agents to facilitate the interaction between the water-soluble enzyme and the lipid substrate, and calcium chloride (CaCl2), which serves as a cofactor for the lipase and helps remove the liberated fatty acids as insoluble calcium soaps. aocs.orgnih.gov The hydrolysis is generally conducted at a physiological temperature, such as 37°C or 40°C, with vigorous shaking for a short duration (e.g., 1-15 minutes) to achieve partial hydrolysis without promoting acyl migration, a phenomenon where acyl chains can move between positions on the glycerol backbone. aocs.orgnih.gov

Once the desired degree of hydrolysis is achieved, the reaction is terminated, typically by adding an acid like 6 M HCl or by introducing ethanol (B145695) or heat. nih.gov The resulting lipid products are then extracted from the reaction mixture using an organic solvent, such as diethyl ether or chloroform/methanol. nih.gov The extract contains a mixture of unreacted TAGs, the liberated free fatty acids, diacylglycerols, and the key product for analysis: the 2-monoacyl-sn-glycerol.

Separation of the 2-monoacylglycerol from the other hydrolysis products is a crucial subsequent step, most commonly accomplished using thin-layer chromatography (TLC). aocs.org The isolated 2-MAG fraction is then subjected to further analysis to identify its constituent fatty acid. This is achieved by transesterification, a process that converts the fatty acid into its corresponding fatty acid methyl ester (FAME). The resulting FAME is then identified and quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

For a homogenous triacylglycerol like this compound, this analysis would confirm the presence of eicosapentaenoic acid at the sn-2 position. While seemingly redundant for a monoacid TAG, applying this method serves as a proof of principle and is foundational for analyzing more complex, heterogeneous TAGs containing eicosapentaenoic acid alongside other fatty acids. nih.govresearchgate.net

Research Findings

Studies on various natural and structured lipids utilize pancreatic lipase hydrolysis to map their fatty acid architecture. For instance, analysis of marine oils has revealed specific distribution patterns for omega-3 polyunsaturated fatty acids; in many fish oils, docosahexaenoic acid (DHA) is found to be preferentially located at the sn-2 position, whereas eicosapentaenoic acid (EPA) is often more evenly distributed across all three positions. nih.gov In the development of structured lipids, where specific fatty acids are enzymatically incorporated into a TAG backbone, pancreatic lipase analysis is essential for verifying the success and specificity of the reaction. researchgate.netnih.gov For example, when synthesizing a structured lipid by interesterifying a medium-chain triacylglycerol with an EPA ethyl ester, subsequent hydrolysis with pancreatic lipase can confirm the percentage of EPA that has been incorporated specifically at the sn-2 position. researchgate.net

The table below illustrates the expected analytical outcome for the regiospecific analysis of this compound using pancreatic lipase.

Table 1: Regiospecific Analysis of this compound via Pancreatic Lipase Hydrolysis

This table shows the theoretical fatty acid composition at the sn-2 position of this compound following enzymatic hydrolysis.

AnalyteInitial Fatty Acid CompositionFatty Acid Composition of Isolated sn-2 MonoacylglycerolAnalytical Method
This compound100% Eicosapentaenoic Acid~100% Eicosapentaenoic AcidPancreatic Lipase Hydrolysis followed by TLC and GC-FID/MS

To demonstrate the technique's utility for mixed-acid TAGs, the following table presents hypothetical findings for a structured lipid containing Eicosapentaenoic Acid (EPA), Palmitic Acid (PA), and Oleic Acid (OA).

Table 2: Hypothetical Regiospecific Analysis of a Mixed-Acid Triacylglycerol

This table illustrates how pancreatic lipase hydrolysis reveals the fatty acid specifically located at the sn-2 position in a heterogeneous TAG.

AnalyteInitial Fatty Acid Composition (Molar %)Fatty Acid Composition of Isolated sn-2 Monoacylglycerol (Molar %)Inferred Positional Distribution
1-Palmitoyl-2-eicosapentaenoyl-3-oleoyl-sn-glycerolPA: 33.3%EPA: 33.3%OA: 33.3%EPA: ~100%Eicosapentaenoic Acid is at the sn-2 position.

Biochemical Pathways and Metabolic Fates of 1,2,3 Trieicosapentaenoyl Glycerol

De Novo Triacylglycerol Biosynthesis Pathways Integrating Eicosapentaenoic Acid

The synthesis of 1,2,3-trieicosapentaenoyl glycerol (B35011) from its fundamental precursors is a testament to the cell's sophisticated metabolic machinery. This process predominantly follows the well-established glycerol phosphate (B84403) pathway, with a potential contribution from the monoacylglycerol pathway in specific tissues.

Glycerol Phosphate Pathway: Enzymatic Steps and Regulation

The Kennedy pathway, or glycerol phosphate pathway, is the principal route for the de novo synthesis of triacylglycerols in most tissues, including the liver and adipose tissue. libretexts.org This pathway involves a sequential acylation of a glycerol-3-phosphate backbone, with each step catalyzed by a specific enzyme. The formation of 1,2,3-trieicosapentaenoyl glycerol necessitates that at each of these acylation steps, a molecule of eicosapentaenoyl-CoA is utilized as the acyl donor.

The initial precursor for this pathway is glycerol-3-phosphate, which can be derived from two main sources: the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, or the phosphorylation of glycerol by glycerol kinase. youtube.comyoutube.com Once formed, glycerol-3-phosphate enters a four-step enzymatic cascade to be converted into a triacylglycerol. nih.gov

The committed and rate-limiting step in triacylglycerol synthesis is the acylation of glycerol-3-phosphate at the sn-1 position, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). nih.gov This enzyme transfers an acyl-CoA, in this case, eicosapentaenoyl-CoA, to the glycerol-3-phosphate backbone, forming 1-eicosapentaenoyl-sn-glycerol-3-phosphate (lysophosphatidic acid). uniprot.org

In mammals, four isoforms of GPAT have been identified, each with distinct subcellular localizations and substrate preferences. GPAT1 and GPAT2 are located in the outer mitochondrial membrane, while GPAT3 and GPAT4 reside in the endoplasmic reticulum membrane. nih.gov Studies have shown that certain GPAT isoforms exhibit preferences for specific types of fatty acyl-CoAs. For the synthesis of this compound to proceed efficiently, at least one of these GPAT isoforms must effectively utilize eicosapentaenoyl-CoA as a substrate. For instance, research has indicated that eicosapentaenoic acid can upregulate the expression of GPAT1 and GPAT3 in adipocytes, suggesting a role for these isoforms in promoting the synthesis of triacylglycerols containing this specific fatty acid. nih.gov

Following the initial acylation, the newly formed 1-eicosapentaenoyl-sn-glycerol-3-phosphate undergoes a second acylation at the sn-2 position. This reaction is catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). wikipedia.orgnih.gov The enzyme transfers a second eicosapentaenoyl-CoA molecule, resulting in the formation of 1,2-dieicosapentaenoyl-sn-glycerol-3-phosphate (phosphatidic acid).

Multiple AGPAT isoforms exist, and their substrate specificity plays a critical role in determining the fatty acid composition of the resulting phosphatidic acid and, consequently, the final triacylglycerol. nih.gov The ability of AGPAT isoforms to efficiently utilize eicosapentaenoyl-CoA is a key determinant in the pathway leading to this compound. The specificity of AGPAT enzymes can vary, with some showing a preference for long-chain unsaturated fatty acids. nih.gov

The third step in the pathway involves the dephosphorylation of 1,2-dieicosapentaenoyl-sn-glycerol-3-phosphate to yield 1,2-dieicosapentaenoyl-sn-glycerol (diacylglycerol). This crucial reaction is catalyzed by phosphatidate phosphatase (PAP), with the Lipin family of proteins being the primary enzymes responsible for this activity in mammals. youtube.comnih.gov

The activity of PAP is a key regulatory point in lipid metabolism, influencing the balance between the synthesis of triacylglycerols and phospholipids (B1166683). nih.gov The dephosphorylation of phosphatidic acid is essential for the subsequent and final acylation step. The regulation of PAP activity is complex, involving phosphorylation and dephosphorylation events that control its cellular localization and enzymatic function. nih.gov

The final and committed step in triacylglycerol synthesis is the acylation of the newly formed 1,2-dieicosapentaenoyl-sn-glycerol at the sn-3 position. This reaction is catalyzed by diacylglycerol acyltransferase (DGAT), which transfers the third and final eicosapentaenoyl-CoA molecule to the diacylglycerol backbone, completing the synthesis of this compound. aocs.org

Monoacylglycerol Pathway

While the glycerol phosphate pathway is the predominant route for de novo triacylglycerol synthesis in many tissues, the monoacylglycerol pathway plays a significant role in the re-synthesis of triacylglycerols in the enterocytes of the small intestine following the digestion of dietary fats. libretexts.org This pathway utilizes 2-monoacylglycerols and free fatty acids as precursors. libretexts.org

In the context of this compound synthesis, if 2-eicosapentaenoyl-glycerol (B1244782) were available, it could be sequentially acylated by monoacylglycerol acyltransferase (MGAT) and then DGAT, using eicosapentaenoyl-CoA as the acyl donor, to form the final triacylglycerol. While primarily associated with intestinal fat absorption, some evidence suggests that the MGAT pathway may also contribute to triacylglycerol synthesis in the liver. nih.gov Studies have also demonstrated that monoacylglycerol-enriched oils can enhance the delivery of EPA to the circulatory system, suggesting that the monoacylglycerol pathway can effectively process this fatty acid. nih.gov

Compound Information

Compound Name
This compound
Eicosapentaenoic acid (EPA)
Glycerol
Glycerol-3-phosphate
Eicosapentaenoyl-CoA
1-Eicosapentaenoyl-sn-glycerol-3-phosphate
Lysophosphatidic acid
1,2-Dieicosapentaenoyl-sn-glycerol-3-phosphate
Phosphatidic acid
1,2-Dieicosapentaenoyl-sn-glycerol
Diacylglycerol
Dihydroxyacetone phosphate (DHAP)
2-Eicosapentaenoyl-glycerol
2-Monoacylglycerol

Enzyme Information

EnzymeFunction
Glycerol-3-phosphate acyltransferase (GPAT)Catalyzes the acylation of glycerol-3-phosphate at the sn-1 position.
1-Acylglycerol-3-phosphate acyltransferase (AGPAT)Catalyzes the acylation of 1-acylglycerol-3-phosphate at the sn-2 position.
Phosphatidate phosphatase (PAP) / LipinCatalyzes the dephosphorylation of phosphatidic acid to diacylglycerol.
Diacylglycerol acyltransferase (DGAT)Catalyzes the acylation of diacylglycerol at the sn-3 position.
Monoacylglycerol acyltransferase (MGAT)Catalyzes the acylation of monoacylglycerol.
Glycerol kinaseCatalyzes the phosphorylation of glycerol to glycerol-3-phosphate.

Hydrolysis and Remodeling of this compound

The initial step in the metabolism of dietary this compound is its breakdown in the gastrointestinal tract. This process, known as hydrolysis, is essential for the absorption of its constituent fatty acids and glycerol.

The enzymatic breakdown of triacylglycerols is primarily carried out by lipases. libretexts.orgnih.gov In the stomach and small intestine, lingual and gastric lipases initiate the hydrolysis of TAGs. However, the bulk of digestion occurs in the small intestine, mediated by pancreatic lipase (B570770). libretexts.org The mechanism of lipase action involves a catalytic triad (B1167595) of amino acids (aspartic acid, histidine, and serine) that work to hydrolyze the ester bonds of the triacylglycerol. libretexts.org This process results in the release of free fatty acids and monoacylglycerols. nih.gov

The specific positioning of fatty acids on the glycerol backbone of a triacylglycerol can significantly impact its digestion and the subsequent bioaccessibility of the fatty acids. Research on EPA-enriched medium- and long-chain triacylglycerols (MLCTs) has demonstrated that the structure of the TAG influences the release of EPA. In one study, an EPA-enriched MLCT, synthesized via lipase-catalyzed transesterification, exhibited significantly higher bioaccessibility of EPA during in vitro digestion compared to the original substrate. nih.gov This suggests that the arrangement of fatty acids within the triacylglycerol molecule, including the presence of medium-chain fatty acids, can enhance the enzymatic release of EPA.

The study also highlighted that the distribution of EPA at the sn-2 position of the glycerol backbone increased in the synthesized MLCT. nih.gov This is noteworthy as lipases exhibit regiospecificity, often preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions. nih.gov Therefore, a higher concentration of EPA at the sn-2 position could influence the profile of resulting monoacylglycerols and the rate of EPA absorption.

Table 1: In Vitro Digestion and EPA Bioaccessibility of EPA-Enriched Triacylglycerols

Triacylglycerol TypeEPA at sn-2 Position (%)EPA Bioaccessibility (%)
Original Substrate (Fish Oil)18.89Lower
EPA-Enriched MLCT26.93Significantly Higher

This table is based on data from a study on EPA-enriched medium- and long-chain triacylglycerols, indicating that the modified structure led to improved EPA bioaccessibility in an in vitro digestion model. nih.gov

Intracellular Trafficking and Esterification Dynamics within Lipid Droplets

Once absorbed, the products of this compound digestion, primarily EPA and 2-eicosapentaenoyl-glycerol, are taken up by intestinal cells. Inside these cells, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport in the lymph and eventually the bloodstream. The subsequent fatty acids are then taken up by various tissues. The intracellular journey of these fatty acids is a complex process involving multiple proteins and organelles.

Long-chain fatty acids like EPA are transported across the cell membrane and within the cytoplasm by fatty acid binding proteins (FABPs). nih.gov These proteins help to solubilize the fatty acids and direct them towards specific metabolic fates, such as energy production or storage. nih.govnih.gov

A significant portion of intracellular fatty acids is directed towards the formation of lipid droplets, which are organelles specialized in storing neutral lipids like triacylglycerols. nih.govcreative-proteomics.com The process of esterification, where fatty acids are attached to a glycerol backbone, is crucial for this storage. creative-proteomics.com Studies have shown that EPA can influence the formation and size of lipid droplets. In 3T3-L1 adipocytes, EPA has been observed to reduce lipid droplet size and total lipid accumulation. nih.gov This effect is partly attributed to the suppression of genes involved in lipid droplet function, such as PPARγ and Cidea. nih.gov

Furthermore, EPA has been shown to be incorporated into cellular phospholipids, which can alter membrane composition and fluidity. nih.gov This incorporation can, in turn, affect the activity of membrane-bound enzymes involved in triacylglycerol synthesis. nih.gov For instance, in CaCo-2 cells, incubation with EPA led to a decrease in the synthesis of newly formed triacylglycerols. nih.gov

Triacylglycerol-Fatty Acid Substrate Cycling Mechanisms

Triacylglycerol-fatty acid (TAG-FA) substrate cycling is a metabolic process where triacylglycerols are continuously hydrolyzed (lipolysis) and their constituent fatty acids are re-esterified. This seemingly futile cycle plays a role in regulating cellular energy metabolism.

Research on human skeletal muscle cells has revealed that exposure to EPA can significantly increase TAG-FA substrate cycling. plos.orgnih.govnih.gov In these studies, co-incubation of myotubes with EPA led to a higher rate of lipolysis and subsequent re-esterification of fatty acids compared to cells treated with palmitic acid. plos.orgnih.gov This increased turnover of fatty acids was accompanied by an increase in fatty acid oxidation. plos.orgplos.org

The enhanced cycling appears to be linked to changes in lipid distribution within the cells. Co-incubation with EPA resulted in a greater incorporation of oleic acid into diacylglycerol and triacylglycerol pools. nih.govnih.gov This suggests that EPA promotes the dynamic remodeling of intracellular lipid stores. The increased TAG-FA cycling may contribute to some of the beneficial metabolic effects associated with long-chain omega-3 fatty acids. plos.orgnih.gov

Table 2: Effect of EPA on Fatty Acid Metabolism in Human Myotubes

Metabolic ProcessEffect of EPA Co-incubation (compared to Palmitic Acid)
Fatty Acid AccumulationIncreased
Incorporation into Diacylglycerol and TriacylglycerolIncreased (3 to 4-fold)
Total LipolysisMarkedly Increased
Fatty Acid Re-esterificationIncreased
Basal RespirationSignificantly Increased
Proton LeakSignificantly Increased
Maximal RespirationSignificantly Increased

This table summarizes findings from a study on human skeletal muscle cells, demonstrating that EPA enhances various aspects of fatty acid turnover and energy metabolism. plos.orgnih.govnih.gov

Cellular and Molecular Biological Investigations of 1,2,3 Trieicosapentaenoyl Glycerol

Cellular Uptake and Intracellular Distribution of Eicosapentaenoic Acid-Containing Triacylglycerols

The journey of eicosapentaenoic acid (EPA)-containing triacylglycerols, including 1,2,3-trieicosapentaenoyl glycerol (B35011), begins with their uptake into the cell. While the precise mechanisms for the uptake of intact triacylglycerols are still under investigation, it is understood that once inside the cell, the fatty acid components are distributed to various cellular compartments and incorporated into different lipid species.

Studies using cultured rat hepatocytes have shown that the cellular uptake of EPA can be similar to that of other fatty acids like oleic acid. However, a notable difference lies in the intracellular fate of EPA. Research indicates that more free eicosapentaenoic acid tends to accumulate within the cell compared to oleic acid. nih.gov This suggests distinct pathways for their subsequent metabolism and storage.

Once inside the cell, EPA is incorporated into various lipid classes. A significant portion is directed towards phospholipids (B1166683), which are essential components of cellular membranes. nih.gov This incorporation can alter the physical properties and functions of these membranes. Another major destination for EPA is the synthesis of triacylglycerols, which are stored in lipid droplets. nih.govnih.gov The positioning of fatty acids on the glycerol backbone of dietary triacylglycerols can influence their metabolic fate. nih.gov For instance, the fatty acid at the sn-2 position is often conserved during digestion and absorption, potentially impacting the composition of newly synthesized triacylglycerols within the cell. nih.gov

Effects on Intracellular Lipid Accumulation and Homeostasis in Model Cell Systems

The influence of 1,2,3-trieicosapentaenoyl glycerol and other EPA-containing triacylglycerols on lipid accumulation and homeostasis is a critical area of research. Studies in various cell models, including adipocytes and hepatocytes, have revealed complex and sometimes paradoxical effects.

In differentiated 3T3-L1 adipocytes, treatment with EPA has been shown to significantly decrease intracellular lipid accumulation. nih.gov This is accompanied by an increase in the release of glycerol and free fatty acids into the surrounding medium, indicating a stimulation of lipolysis, the breakdown of stored fats. nih.govnih.gov Conversely, in McA-RH7777 rat hepatoma cells, while EPA stimulates the synthesis of triacylglycerols to a similar extent as oleic acid, it paradoxically leads to an exaggerated intracellular accumulation of these lipids. nih.gov This is because the hepatoma cells, while capable of synthesizing EPA-containing triacylglycerols, have a limited capacity to secrete them. nih.gov

Further investigations in human skeletal muscle cells (myotubes) have shown that EPA can promote an increased uptake of fatty acids and subsequent accumulation of triacylglycerols compared to other fatty acids like palmitic and oleic acid. nih.gov This increased accumulation is linked to a higher rate of both lipolysis and re-esterification of fatty acids, suggesting a futile substrate cycling of fatty acids. nih.gov This process may contribute to some of the beneficial metabolic effects attributed to long-chain omega-3 fatty acids.

Modulation of Gene Expression Profiles Related to Lipid Metabolism and Energy Homeostasis

The effects of this compound and EPA on cellular lipid metabolism are not solely due to direct enzymatic interactions but are also mediated by their ability to modulate the expression of key genes.

Regulation of Lipogenic and Fatty Acid Oxidation Gene Expression

EPA has been shown to regulate genes involved in both the synthesis (lipogenesis) and breakdown (fatty acid oxidation) of lipids. In 3T3-L1 adipocytes, EPA treatment leads to a significant down-regulation of genes involved in adipogenesis, such as peroxisome proliferator-activated receptor-γ (PPARγ) and acetyl-CoA carboxylase (ACC). nih.gov At the same time, it elevates the mRNA level of carnitine palmitoyltransferase I-a (CPT-Iα), a key enzyme in the mitochondrial oxidation of long-chain fatty acids. nih.gov Similarly, in THP-1 cells, an EPA-rich oil altered the expression of fatty acid metabolism genes, including stearoyl-CoA desaturase (SCD). nih.gov

Transcriptional Coactivators and Regulatory Factors (e.g., SREBP-1c, PGC-1β, GPA)

The regulation of gene expression by EPA is orchestrated by a complex network of transcription factors and coactivators. Sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1c, are master regulators of lipogenic gene expression. nih.gov Studies have shown that compounds that inhibit the expression of SREBP-1c can significantly reduce lipid accumulation. frontiersin.org Peroxisome proliferator-activated receptor gamma coactivator 1-beta (PGC-1β) is another key transcriptional coactivator that has been implicated in fructose-induced lipogenesis through its upregulation of SREBP-1c. nih.gov Glycerol-3-phosphate acyltransferase (GPAT) is the first committed enzyme in the synthesis of triacylglycerols and phospholipids, and its activity can be influenced by factors that regulate lipid metabolism. nih.govfrontiersin.orgresearchgate.net

The table below summarizes the effects of EPA on the expression of key genes involved in lipid metabolism.

GeneFunctionEffect of EPACell Model
PPARγ AdipogenesisDown-regulation3T3-L1 adipocytes
ACC AdipogenesisDown-regulation3T3-L1 adipocytes
CPT-Iα Fatty Acid OxidationUp-regulation3T3-L1 adipocytes
SCD Fatty Acid MetabolismAltered expressionTHP-1 cells
SREBP-1c LipogenesisInhibition (indirectly)3T3-L1 cells

Genetic Influences on Polyunsaturated Fatty Acid Incorporation into Triacylglycerols (e.g., ROD1 gene)

The incorporation of polyunsaturated fatty acids (PUFAs) like EPA into triacylglycerols is not a passive process and is influenced by specific genes. The ROD1 gene in Arabidopsis, for example, encodes for the enzyme phosphatidylcholine:diacylglycerol cholinephosphotransferase (PDCT). nih.govnih.gov This enzyme plays a crucial role in transferring oleic acid into phosphatidylcholine for desaturation into PUFAs and then transferring these newly synthesized PUFAs back into the triacylglycerol synthesis pathway. nih.govnih.gov A mutation in the ROD1 gene significantly reduces the accumulation of PUFAs in seed triacylglycerols, highlighting the importance of such genetic factors in determining the fatty acid composition of cellular lipids. nih.govnih.govoup.com While this research was conducted in plants, it underscores the principle that specific enzymes can regulate the incorporation of PUFAs into triacylglycerols.

Immunomodulatory Actions in Cellular and Murine Models

Beyond its role in lipid metabolism, this compound and EPA exhibit significant immunomodulatory effects. These actions have been observed in both cellular and animal models.

An emulsion of this compound has been shown to suppress the activity of natural killer (NK) cells, a type of cytotoxic lymphocyte, both in vitro in human lymphocytes and in vivo in murine spleens. caymanchem.combertin-bioreagent.com The in vivo effects were observed to last for up to seven days. caymanchem.combertin-bioreagent.com Furthermore, this emulsion was found to lower the production of leukotriene B4, a potent inflammatory mediator, by 40% in polymorphonuclear leukocytes from rabbits. caymanchem.combertin-bioreagent.com

In the monocytic cell line U937-1, EPA has been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov This inhibition was associated with an accumulation of lipid droplets within the cells. nih.gov Studies in a murine model of cardiometabolic heart failure have also highlighted the activation of glycerol metabolism in adipose tissue macrophages, which are key players in inflammation. nih.gov These findings suggest that EPA and its triacylglycerol forms can directly influence the function of immune cells, potentially contributing to the anti-inflammatory properties associated with omega-3 fatty acids.

The table below summarizes some of the observed immunomodulatory effects of EPA and its triacylglycerol form.

EffectModel System
Suppression of Natural Killer (NK) cell activity Human lymphocytes (in vitro), Murine spleens (in vivo)
Reduced Leukotriene B4 production Rabbit polymorphonuclear leukocytes
Inhibition of cell proliferation U937-1 monocytic cells

Inhibition of Natural Killer (NK) Cell Activity (in vitro and in vivo models)

Research has demonstrated that this compound, a triglyceride form of eicosapentaenoic acid (EPA), exerts significant immunomodulatory effects by inhibiting the activity of Natural Killer (NK) cells. nih.govnih.gov These findings have been observed in both laboratory (in vitro) and living organism (in vivo) models.

In in vivo studies using C3H/He mice, a single intraperitoneal injection of an emulsion of this compound led to a dose-dependent inhibition of NK cell activity in spleen cells. nih.govosti.gov This suppressive effect was observed as early as 24 hours after administration, with peak inhibition at 48 hours. nih.govosti.gov The NK cell activity returned to baseline levels by the seventh day. nih.govosti.gov The cytotoxicity of NK-enriched effector cells was also inhibited by the emulsion. nih.gov

In vitro experiments using human lymphocytes have corroborated these findings. nih.gov The addition of an emulsion of this compound to a cytotoxicity assay resulted in a marked and dose-dependent depression of NK cell activity. nih.gov This inhibition was evident within the first hour of incubation and was observed at various effector-to-target cell ratios. nih.gov Importantly, the reduced cytotoxicity was not a result of direct toxicity to the effector cells or a decrease in their ability to bind to target cells. nih.gov Pre-treatment of the effector cells with the this compound emulsion also led to a significant suppression of their NK activity, indicating that EPA is a potent inhibitor of NK cell function in a laboratory setting. nih.gov

In Vitro NK Cell Activity Inhibition
Observation
Inhibition of NK cell activity
Onset of Inhibition
Effector to Target Cell Ratios
Mechanism
In Vivo NK Cell Activity Inhibition (C3H/He mice)
Observation
Inhibition of NK cell activity
Onset of Inhibition
Peak Inhibition
Duration of Effect

Modulation of Antigen-Presenting Cell Function (murine splenocytes)

While direct studies on the effect of this compound on antigen-presenting cell (APC) function in murine splenocytes are not extensively detailed in the provided search results, the broader context of immune cell modulation by fatty acids suggests a potential influence. The spleen is a critical site for initiating immune responses against blood-borne antigens, a process heavily reliant on the function of APCs such as dendritic cells and macrophages. nih.gov These cells are responsible for the uptake, processing, and presentation of antigens to T cells. nih.gov

Murine spleens contain multiple subsets of dendritic cells and myeloid cells, each with distinct roles in antigen presentation. nih.gov For instance, certain dendritic cell subsets are proficient at processing antigens for the activation of CD8+ T cells and inducing cytotoxic effector functions. nih.gov Given that this compound is a form of EPA, and EPA is known to have widespread immunomodulatory effects, it is plausible that it could influence the function of these splenic APCs. However, specific research directly investigating the impact of this compound on the antigen-presenting capacity of murine splenocytes is required for a definitive understanding.

Induction of Anti-Inflammatory Transcriptomic Landscapes in T-cells (in vitro)

In vitro studies on human CD4+ T cells have revealed that eicosapentaenoic acid (EPA), the constituent fatty acid of this compound, can induce a significant anti-inflammatory transcriptomic landscape. biorxiv.orgbiorxiv.org This suggests a potential mechanism by which this compound could exert anti-inflammatory effects at the cellular level.

When exposed to EPA, CD4+ T cells exhibit a downregulation of genes associated with the immune response, such as HLA-DRA, CD69, and IL2RA. biorxiv.org Concurrently, there is an upregulation of genes involved in preventing oxidative stress, including NQO1. biorxiv.org Further analysis using ATAC-sequencing has shown that EPA exposure leads to the downregulation of key transcription factors involved in T-helper 2 (TH2) and T-helper 9 (TH9) cell differentiation, namely GATA3 and PU.1. biorxiv.org Additionally, EPA upregulates REV-ERB, a known antagonist of T-helper 17 (TH17) differentiation. biorxiv.org These transcriptomic changes are notably specific to EPA when compared to the effects of oleic acid (a monounsaturated fatty acid) and palmitic acid (a saturated fatty acid), highlighting the unique anti-inflammatory properties of EPA. biorxiv.org

Effect of EPA on Gene Expression in CD4+ T-cells
Gene/Transcription Factor
HLA-DRA, CD69, IL2RA
NQO1
GATA3, PU.1
REV-ERB

Influence on Cellular Membrane Structure, Fluidity, and Lipid Raft Organization

The integration of fatty acids like eicosapentaenoic acid from this compound into cellular membranes can significantly influence their structure, fluidity, and the organization of specialized microdomains known as lipid rafts. nih.govnih.gov The cell membrane is not a homogenous structure but rather a dynamic mosaic of lipids and proteins. nih.gov This heterogeneity allows for the formation of distinct domains with specific lipid and protein compositions, such as lipid rafts. nih.gov

Lipid rafts are small, dynamic, and ordered membrane microdomains enriched in sphingolipids and cholesterol. nih.govyoutube.com They serve as platforms for concentrating and organizing signaling molecules, thereby playing a crucial role in various cellular processes, including signal transduction and membrane trafficking. nih.govnih.gov The formation and stability of these rafts are dependent on the lipid composition of the membrane. youtube.com

Lipidomics Approaches for Profiling 1,2,3 Trieicosapentaenoyl Glycerol

Quantitative Profiling of Triacylglycerol Species in Biological Samples (e.g., plasma, tissues)

Quantitative analysis of TAGs in biological samples such as plasma and tissues is fundamental to lipidomics. Modern analytical platforms, particularly those based on liquid chromatography-mass spectrometry (LC-MS), have become the standard for detailed lipid profiling. acs.org These methods allow for the separation and quantification of hundreds of individual lipid species from a single sample. nih.gov

Researchers have developed robust LC-MS methods for the efficient separation and detection of TAGs. For instance, a method using high-resolution, full-scan MS and high-energy collisional dissociation (HCD) can identify and quantify numerous TAG species in serum. acs.org In one study on rat serum, this approach identified 86 distinct TAG species, revealing that their abundance was dependent on diet. acs.org The analysis of human plasma has shown that triacylglycerols are the most abundant glycerolipids, with a concentration of about 1.1 µmol/ml. nih.gov Such quantitative approaches are critical for determining the concentration of specific TAGs like 1,2,3-trieicosapentaenoyl glycerol (B35011) in various biological contexts.

Table 1: Methodologies for Quantitative Profiling of Triacylglycerols

MethodSample TypeKey FindingsReference
Liquid Chromatography-Mass Spectrometry (LC-MS) with High-Energy Collisional Dissociation (HCD)Rat SerumIdentified 86 diet-dependent TAG species over a wide dynamic range. acs.org
In-depth Lipidomics Analysis via LC-MSHuman PlasmaQuantified over 500 lipid species; TAGs were the most abundant glycerolipids. nih.gov
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)Soybean LipidsAchieved effective separation of individual TAG molecules within 8 minutes. nih.gov
Thin-Layer Chromatography (TLC)BiodieselDemonstrated a viable alternative method for quantitative analysis of glycerol. researchgate.net

Identification of Specific 1,2,3-Trieicosapentaenoyl Glycerol Signatures within Complex Lipidomes

Beyond simple quantification, lipidomics aims to identify "lipidomic signatures"—patterns of change in multiple lipid species that are associated with a particular physiological state, disease, or response to treatment. For polyunsaturated TAGs, including those containing EPA like this compound, these signatures can be particularly informative.

Table 2: Example of Triacylglycerol (TAG) Signatures in Response to n-3 PUFA Supplementation

PhenotypeKey TAG SignatureImplicationReference
Positive Responder (Rpos) Decrease in total TAGs; specific reductions in TAGs with 50-54 carbons and 1-4 desaturations.Favorable metabolic response to supplementation. nih.gov
Non-Responder (Rnon) No significant change in total TAGs.Lack of metabolic response. nih.gov
Negative Responder (Rneg) Increase in total TAGs.Adverse or unexpected metabolic response. nih.gov
All Phenotypes Increase in TAGs with high carbon number and desaturation (e.g., containing EPA).Successful incorporation of supplemented fatty acids into TAGs. nih.gov

Development of Pseudotargeted Lipidomics Strategies for Polyunsaturated Triacylglycerols

To enhance the identification of complex lipids like polyunsaturated TAGs, researchers have developed pseudotargeted lipidomics strategies. This approach combines the broad screening of untargeted analysis with the specificity and sensitivity of targeted analysis. nih.govacs.org It aims to achieve high-coverage lipid profiling while also providing detailed structural information, such as the location of carbon-carbon double bonds (C=C) within the fatty acid chains. nih.govacs.org

One novel pseudotargeted strategy was developed for analyzing polyunsaturated lipid-rich echium oil. nih.govacs.org This method integrated untargeted lipidomics with a targeted strategy using a Paternò-Büchi reaction, which allows for the precise determination of C=C bond locations in TAGs. nih.govacs.org This technique successfully profiled 209 lipid species and identified 162 unsaturated lipids with their C=C locations assigned. nih.gov Another pseudotargeted approach, named SpecLipIDA, was developed for determining polyunsaturated fatty acid (PUFA) lipids in milk, resulting in the identification of 115 PUFA lipids and revealing distinct differences between milk samples. nih.gov These advanced methods are critical for accurately identifying and characterizing specific isomers of polyunsaturated TAGs, including this compound, which would be difficult to distinguish using standard methods alone.

Integration of Lipidomic Data with Transcriptomic and Proteomic Analyses

To fully understand the biological role and regulation of this compound, its lipidomic data must be integrated with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein expression). This multi-omics approach provides a more complete picture by linking changes in lipid metabolism to the genes and proteins that control these pathways. nih.govbiologists.com

Several studies have successfully used this integrated approach. For instance, an analysis of mouse models of diabetes integrated lipidomic and transcriptomic data from sciatic nerves. biologists.com This revealed an increase in TAGs containing saturated fatty acids and identified the dysregulation of lipid metabolism pathways at the gene expression level. biologists.com The study pinpointed an increase in the expression of the enzyme diacylglycerol acyltransferase 2 (DGAT2), which is essential for the final step of TAG synthesis. biologists.com

Another study investigating the effect of natural alkaloids on diabetic mice combined lipidomics and transcriptomics to show how the treatment affected liver lipid metabolism. nih.gov The integrated analysis revealed that the therapeutic effects were potentially mediated through the regulation of lipid metabolism pathways like glycerophospholipid metabolism. nih.gov Similarly, integrated analyses in colon cancer have linked lipid dysregulation to inflammatory processes by correlating lipid profiles with gene expression data from tumor tissues. bmj.combmj.com These examples demonstrate that integrating lipidomic data for TAGs with transcriptomic and proteomic analyses is a powerful strategy for uncovering the molecular mechanisms that govern the abundance and function of specific lipids like this compound.

Table 3: Examples of Integrated Omics Studies Involving Triacylglycerols (TGs)

Study FocusLipidomic FindingIntegrated Transcriptomic/Proteomic FindingBiological InsightReference
Diabetic Neuropathy Increase in saturated fatty acid-containing TGs in sciatic nerves.Increased expression of the gene DGAT2, an enzyme for TG synthesis.Abnormal nerve-lipid signaling is a key factor in peripheral nerve dysfunction in diabetes. biologists.com
NAFLD Treatment in Mice Treatment reduced hepatic levels of TGs and phosphatidylcholines.Changes in gene expression related to glycerophospholipid and choline (B1196258) metabolism.The therapeutic agent likely works by regulating key lipid metabolic pathways. nih.gov
Foxtail Millet Lipid Metabolism Different varieties showed varying levels of TGs and other lipids.Correlation between lipid levels and the expression of genes involved in fatty acid synthesis (e.g., FATA/B).Identified key genes controlling the lipid composition in the plant. frontiersin.org
Colon Cancer Downregulation of triacylglycerols in tumor tissue compared to normal mucosa.Altered expression of genes involved in inflammation and lipid mediator class switching (e.g., ALOX5, ALOX15).Suggests a failure to resolve inflammation in the tumor microenvironment is linked to dysregulated lipid metabolism. bmj.combmj.com

Oxidative Stability and Free Radical Oxidation Kinetics of 1,2,3 Trieicosapentaenoyl Glycerol

Mechanisms of Autoxidation in Highly Unsaturated Triacylglycerols

The autoxidation of highly unsaturated triacylglycerols like 1,2,3-trieicosapentaenoyl glycerol (B35011) is a complex process that proceeds via a free-radical chain reaction, often referred to as the Bolland-Gee mechanism or the basic autoxidation scheme (BAS). wikipedia.org This process can be divided into three key stages: initiation, propagation, and termination. wikipedia.org

Initiation: This first step involves the formation of a lipid radical. The abstraction of a hydrogen atom from one of the doubly allylic positions on the eicosapentaenoic acid backbone is the most common initiation event. These positions are particularly susceptible to attack due to the lower bond dissociation energy of the C-H bond. Initiators can be heat, light, or the presence of metal ions. In the context of biological systems, reactive oxygen species can also initiate this process. wikipedia.orgnih.gov During industrial processing or storage, hydroperoxides formed during high-temperature treatments can act as initiators. wikipedia.org

Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical. nih.gov This new radical can then continue the chain reaction, leading to an autocatalytic reaction that accelerates the uptake of oxygen. wikipedia.org The propagation phase is characterized by a significant increase in the rate of oxidation.

Termination: The chain reaction is terminated when two radical species react with each other to form non-radical products. This can occur through the combination of two lipid radicals (L• + L• → L-L), two peroxyl radicals (LOO• + LOO• → non-radical products), or a lipid radical and a peroxyl radical (L• + LOO• → LOOL). researchgate.net

The autoxidation of polyunsaturated fatty acids generates hydroperoxides as the primary oxidation products. nih.gov Further oxidation can lead to the formation of secondary oxidation products, including cyclic peroxides. nih.gov

Determination of Oxidative Rate and Induction Periods

The rate of oxidation and the induction period are crucial parameters for assessing the oxidative stability of lipids. The induction period is the initial phase of oxidation where the reaction is slow, before the rapid acceleration of the propagation phase. wikipedia.org A longer induction period indicates greater oxidative stability. researchgate.net

Several methods are employed to determine these parameters:

Rancimat Test: This is an accelerated aging test that measures the induction period of oils and fats. The sample is heated while air is passed through it, and the volatile oxidation products are collected in water, where their conductivity is measured. The induction time is the point at which the conductivity begins to increase rapidly. pan.olsztyn.pltandfonline.comnih.gov

Differential Scanning Calorimetry (DSC): DSC can be used to determine the oxidative induction time (OIT) or oxidative onset temperature (OOT). netzsch.com In an isothermal OIT test, the sample is heated under an inert gas and then exposed to an oxidizing atmosphere at a constant temperature. The time until an exothermic oxidation reaction is detected is the OIT. netzsch.com

Peroxide Value (PV): The peroxide value measures the concentration of hydroperoxides, the primary products of lipid oxidation. A sudden increase in the peroxide value marks the end of the induction period. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy: This technique can be used to detect and quantify free radicals, providing a direct measure of the oxidation process. The induction period can be determined by monitoring the accumulation of free radicals over time. researchgate.net

The following table illustrates typical induction periods for various oils determined by the Rancimat method, providing a comparative context for the expected stability of a highly unsaturated triacylglycerol like 1,2,3-trieicosapentaenoyl glycerol.

Oil TypeRancimat ConditionsInduction Period (hours)
Grapeseed Oil98 °C, 10 L/h air flow6.38 - 9.36
Corn Oil120 °C, 10 L/h air flow3.51
Rapeseed Oil120 °C, 20 dm³/h air flow4.64 - 6.73
Fish Oil120°C, 20 liter/hr2.45
Mango Kernel Oil120°C, 20 liter/hr64.28

Data sourced from multiple studies and presented for comparative purposes. pan.olsztyn.pltandfonline.comnih.gov

Influence of Triacylglycerol Structure on Susceptibility to Free-Radical Oxidation

The structure of a triacylglycerol molecule significantly influences its susceptibility to oxidation. Key factors include the degree of unsaturation of the fatty acids and their position on the glycerol backbone. researchgate.netcapes.gov.br

Research indicates that the rate of oxidation increases with the number of double bonds in the fatty acid chains. uga.edu Therefore, this compound, with a total of 15 double bonds, is expected to be highly prone to oxidation.

The position of the unsaturated fatty acids on the glycerol molecule also plays a critical role. Studies have shown that triacylglycerols with unsaturated fatty acids at the sn-2 position are more stable towards oxidation than those with unsaturated fatty acids at the sn-1 and sn-3 positions. researchgate.net However, some research indicates that for certain triacylglycerols, no preferential oxidation occurs between the different positions. researchgate.net The degradation of triacylglycerols during processes like frying has been linked to the sn-1/3 position of unsaturated fatty acyl chains. nih.gov

The kinetics of autoxidation can also be affected by the physical state of the lipid. For instance, the autoxidation of a triglyceride may not follow the usual kinetic rate law at all substrate concentrations, possibly due to lipid aggregation at low concentrations. bohrium.com

Analysis of Oxidized Eicosapentaenoic Acid Metabolites within Glycerolipid Contexts

The oxidation of eicosapentaenoic acid (EPA) within the this compound molecule leads to the formation of a variety of oxidized metabolites. These products can have altered biological activities compared to the parent molecule. nih.gov

The initial oxidation products are hydroperoxides. Further reactions can lead to a complex mixture of secondary products, including:

Aldehydes: These are common secondary oxidation products that contribute to the off-flavors and odors associated with rancidity. nih.gov

Ketones

Alcohols

Epoxides nih.gov

Cyclic peroxides and isoprostanes: These are formed from the cyclization of peroxyl radicals. nih.gov

The analysis of these oxidized metabolites within the intact glycerolipid structure is challenging. Techniques such as mass spectrometry, particularly when coupled with chromatographic separation methods like HPLC, are powerful tools for their characterization. nih.gov For instance, Ag+ coordination ion spray mass spectrometry has been successfully used to analyze intact lipid peroxides. nih.gov

Studies on oxidized EPA have shown that these derivatives can influence lipid metabolism. For example, oxidized EPA has been found to reduce triacylglycerol accumulation in the liver by suppressing the expression of genes involved in lipogenesis. nih.gov This suggests that the oxidation products of this compound could have significant biological implications.

Q & A

Q. What are the recommended methods for synthesizing 1,2,3-Trieicosapentaenoyl glycerol in laboratory settings?

Answer: Synthesis typically involves esterification of glycerol with eicosapentaenoic acid (EPA) using acid catalysts or enzymatic methods. For example:

  • Chemocatalytic esterification : Use heterogeneous catalysts like Amberlyst 36 under controlled moisture conditions to drive the reaction toward triacylglycerol (TAG) formation. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .
  • Regiospecific synthesis : Employ lipases with positional specificity (e.g., sn-1,3 specific lipases) to ensure EPA incorporation at desired positions. Purify intermediates using column chromatography .
  • Computational validation : Optimize reaction pathways using density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(d,p)) to predict thermodynamic stability of intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of polyunsaturated EPA chains .
  • Handling : Use gloves (nitrile or neoprene) and safety goggles during preparation. Avoid contact with oxidizing agents to prevent decomposition into CO/CO₂ .
  • Solubility : Prepare stock solutions in organic solvents like ethanol or dimethylformamide (DMF), purged with inert gas to minimize degradation. Typical solubility ranges: 1–30 mg/mL depending on solvent .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

Answer:

  • Liquid Chromatography (HPLC/UPLC) : Use reverse-phase C18 columns with evaporative light scattering (ELS) or charged aerosol detection (CAD). Calibrate with deuterated internal standards (e.g., tristearoyl glycerol-d₁₀₅) to improve accuracy .
  • Mass Spectrometry (LC-MS/MS) : Employ multiple reaction monitoring (MRM) for EPA-specific fragments (e.g., m/z 301→259) in negative ion mode. Validate with isotope dilution assays .
  • Nuclear Magnetic Resonance (NMR) : Analyze regiospecificity using ¹³C-NMR to distinguish sn-1, sn-2, and sn-3 EPA positions via carbonyl carbon shifts .

Advanced Research Questions

Q. How does the regiospecific positioning of eicosapentaenoic acid in triacylglycerol structures influence lipid digestion kinetics in vitro?

Answer:

  • In vitro models : Simulate intestinal digestion using pancreatic lipase and bile salts. Compare hydrolysis rates of TAGs with EPA at sn-1,3 vs. sn-2 positions. For example:
    • sn-1,3 EPA : Faster hydrolysis due to pancreatic lipase’s preference for terminal positions, yielding 2-monoacylglycerol (2-MAG) .
    • sn-2 EPA : Slower digestion, retaining EPA in 2-MAG for enhanced absorption. Validate using time-resolved GC-MS to track free fatty acid release .
  • Kinetic modeling : Fit data to Michaelis-Menten equations to quantify positional effects on lipase activity .

Q. What experimental strategies can resolve contradictions between in vitro and in vivo studies on the metabolic effects of this compound?

Answer:

  • Model harmonization : Adjust in vitro parameters (e.g., bile salt concentration, pH) to mimic in vivo conditions. Use dynamic systems like TIM-1 (TNO intestinal model) for closer physiological relevance .
  • Isotopic tracing : Administer ¹³C-labeled TAGs in animal models and track EPA incorporation into tissues via LC-MS. Compare with in vitro uptake assays in Caco-2 cells .
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., diet composition, genetic background) using multivariate regression .

Q. What computational approaches are suitable for modeling the thermodynamic behavior of this compound in enzymatic reactions?

Answer:

  • Molecular Dynamics (MD) : Simulate TAG-lipase interactions using force fields (e.g., CHARMM36) to study binding affinities and conformational changes .
  • Quantum Mechanics (QM) : Calculate reaction energetics (e.g., Gibbs free energy) for esterification/hydrolysis using DFT (M06-2X) with implicit solvent models .
  • AIM Theory : Analyze electron density topology at bond critical points to characterize covalent vs. non-covalent interactions during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.